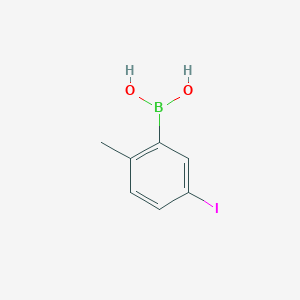
5-Iodo-2-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methylphenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with an iodine atom at the 5-position and a methyl group at the 2-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methylphenylboronic acid typically involves the iodination of 2-methylphenylboronic acid. This can be achieved through electrophilic aromatic substitution using iodine and a suitable oxidizing agent such as Oxone® in an aqueous medium . The reaction conditions often require refluxing to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Iodo-2-methylphenylboronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using protic acids or bases.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Protodeboronation: Acids like HCl or bases like NaOH can be used under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Produces biaryl compounds, which are valuable in pharmaceuticals and materials science.
Protodeboronation: Yields the corresponding aryl iodide.
Scientific Research Applications
5-Iodo-2-methylphenylboronic acid is utilized in various scientific research fields:
Biology: The compound can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of advanced materials and polymers with specific electronic properties.
Mechanism of Action
The primary mechanism of action for 5-Iodo-2-methylphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond . The molecular targets include the palladium catalyst and the halide substrate, with the pathway involving oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the iodine and methyl substituents, making it less reactive in certain coupling reactions.
2-Methylphenylboronic Acid: Similar structure but without the iodine atom, affecting its reactivity and selectivity in reactions.
5-Bromo-2-methylphenylboronic Acid: Bromine substituent instead of iodine, which can influence the reaction conditions and outcomes.
Uniqueness: 5-Iodo-2-methylphenylboronic acid’s unique combination of iodine and methyl substituents provides distinct reactivity and selectivity advantages in cross-coupling reactions, making it a valuable compound in synthetic organic chemistry .
Properties
Molecular Formula |
C7H8BIO2 |
|---|---|
Molecular Weight |
261.85 g/mol |
IUPAC Name |
(5-iodo-2-methylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BIO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,10-11H,1H3 |
InChI Key |
HSAGJIYTJRJSRG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)I)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















